![molecular formula C22H17FO5S B2558156 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate CAS No. 433309-90-1](/img/structure/B2558156.png)
2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate
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Overview
Description
The compound contains several functional groups, including a thiophene ring, a carboxylate ester, a fluorophenyl group, and a prop-2-enoyl group attached to a 3,4-dimethoxyphenyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiophene ring and the fluorophenyl group would likely contribute to the compound’s aromaticity, while the carboxylate ester and the prop-2-enoyl group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiophene ring, the fluorophenyl group, and the prop-2-enoyl group. The carboxylate ester could potentially undergo hydrolysis, transesterification, or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, while the carboxylate ester could contribute to its solubility in certain solvents .Scientific Research Applications
- STK841095 has been investigated for its potential use in organic electronic devices. Its π-conjugated structure makes it suitable for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Researchers explore its charge transport properties, energy levels, and stability to enhance device performance .
- PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, selectively destroying cancer cells. STK841095 has shown promise as a photosensitizer due to its absorption in the visible range and its ability to generate singlet oxygen upon light exposure. Further studies aim to optimize its PDT efficacy .
- Researchers have investigated the antimicrobial activity of STK841095 against bacteria and fungi. Its unique chemical structure contributes to its bioactivity. Understanding its mode of action and potential applications in wound healing or antimicrobial coatings is an ongoing area of study .
- STK841095 has demonstrated anti-inflammatory properties in vitro. It inhibits pro-inflammatory cytokines and enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases. Further research is needed to validate its efficacy in vivo .
- The crystal structure of STK841095 reveals interesting intermolecular interactions. Researchers explore its self-assembly behavior, polymorphism, and crystal engineering. These insights contribute to designing novel materials with tailored properties .
- The π-conjugated system of STK841095 makes it a candidate for chemical sensors. Researchers investigate its fluorescence response to specific analytes, such as metal ions or volatile organic compounds. Developing selective and sensitive sensors based on this compound is an active research area .
Organic Electronics and Optoelectronics
Photodynamic Therapy (PDT)
Antibacterial and Antifungal Properties
Anti-Inflammatory Effects
Supramolecular Chemistry and Crystal Engineering
Chemical Sensors and Detection
Future Directions
properties
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FO5S/c1-26-19-9-6-14(12-20(19)27-2)5-8-17(24)16-13-15(23)7-10-18(16)28-22(25)21-4-3-11-29-21/h3-13H,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGLVFVYIXQYNF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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